1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate
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Description
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate is a useful research compound. Its molecular formula is C17H26N2O6 and its molecular weight is 354.403. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis Applications
- The reactivity of compounds similar to "1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate" can be explored in the context of hydroxylation reactions, where singlet oxygen plays a crucial role. For example, the selective para-hydroxylation of phenol with singlet oxygen leads to hydroquinone as a primary product, highlighting the potential of oxygen-mediated reactions in modifying phenolic structures (Briviba et al., 1993).
- The synthesis of morpholinium salts, including those with formate anions, demonstrates the versatility of morpholine derivatives in forming ionic liquids with varied anions. These morpholinium-based ionic liquids exhibit a range of physicochemical properties and potential applications in green chemistry and as solvents for biomass (Pernak et al., 2011).
Potential Applications in Medicinal Chemistry
- The modification of molecular structures to include morpholine rings and specific functional groups, such as in the synthesis of radioligands for imaging the norepinephrine transporter, showcases the application of complex organic molecules in the development of diagnostic tools (Lin & Ding, 2004).
- The exploration of bis Mannich bases with phenolic structures for their antimicrobial activity presents an avenue for the development of new therapeutic agents. The structural modifications and biological evaluations of these compounds contribute to the ongoing search for effective antimicrobial treatments (Yamali et al., 2016).
Properties
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.CH2O2/c1-17(7-9-19)11-14-12-21-10-8-18(14)16(20)13-22-15-5-3-2-4-6-15;2-1-3/h2-6,14,19H,7-13H2,1H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFWZUSWRHLTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)COC2=CC=CC=C2.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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